methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[1-(4-chloroanilino)ethylidene]-5-oxopyrazol-3-yl]acetate
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Overview
Description
Methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[1-(4-chloroanilino)ethylidene]-5-oxopyrazol-3-yl]acetate is a complex organic compound that features a benzothiazole ring fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[1-(4-chloroanilino)ethylidene]-5-oxopyrazol-3-yl]acetate typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, which can be synthesized by treating 2-mercaptoaniline with acid chlorides . The pyrazole ring is then formed through a cyclization reaction involving hydrazine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[1-(4-chloroanilino)ethylidene]-5-oxopyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[1-(4-chloroanilino)ethylidene]-5-oxopyrazol-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a pharmaceutical agent.
Industry: It could be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action for methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[1-(4-chloroanilino)ethylidene]-5-oxopyrazol-3-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
1,3-Benzothiazole derivatives: These compounds share the benzothiazole ring and have similar chemical properties.
Pyrazole derivatives: These compounds share the pyrazole ring and are often studied for their biological activities.
Uniqueness
What sets methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[1-(4-chloroanilino)ethylidene]-5-oxopyrazol-3-yl]acetate apart is its unique combination of the benzothiazole and pyrazole rings, along with the specific substituents. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H17ClN4O3S |
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Molecular Weight |
440.9 g/mol |
IUPAC Name |
methyl 2-[2-(1,3-benzothiazol-2-yl)-4-[N-(4-chlorophenyl)-C-methylcarbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C21H17ClN4O3S/c1-12(23-14-9-7-13(22)8-10-14)19-16(11-18(27)29-2)25-26(20(19)28)21-24-15-5-3-4-6-17(15)30-21/h3-10,25H,11H2,1-2H3 |
InChI Key |
TUFXMLNRKGQXIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)Cl)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CC(=O)OC |
Origin of Product |
United States |
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